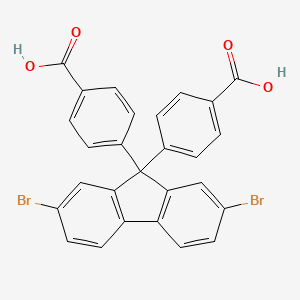
4,4'-(2,7-Dibromo-9H-fluorene-9,9-diyl)dibenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(2,7-Dibromo-9H-fluorene-9,9-diyl)dibenzoic acid is an organic compound that features a fluorene core substituted with bromine atoms at the 2 and 7 positions, and benzoic acid groups at the 9 position
Preparation Methods
The synthesis of 4,4’-(2,7-Dibromo-9H-fluorene-9,9-diyl)dibenzoic acid typically involves the bromination of fluorene followed by the introduction of benzoic acid groups. One common method involves the reaction of 2,7-dibromofluorene with a suitable benzoic acid derivative under specific conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4,4’-(2,7-Dibromo-9H-fluorene-9,9-diyl)dibenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The fluorene core can be oxidized or reduced under appropriate conditions, leading to different derivatives.
Coupling Reactions: The benzoic acid groups can participate in coupling reactions to form larger molecular structures.
Common reagents used in these reactions include bases, oxidizing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-(2,7-Dibromo-9H-fluorene-9,9-diyl)dibenzoic acid has several scientific research applications:
Materials Science: It is used in the synthesis of polymers and copolymers with unique electronic and optical properties.
Organic Electronics: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Sensors: Its derivatives are explored for use in chemical sensors due to their ability to interact with various analytes.
Biological Studies: The compound and its derivatives are studied for potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism by which 4,4’-(2,7-Dibromo-9H-fluorene-9,9-diyl)dibenzoic acid exerts its effects depends on its specific application. In organic electronics, its unique electronic structure allows it to participate in charge transport and light emission processes. The molecular targets and pathways involved include interactions with other organic molecules and the formation of conductive pathways in polymer matrices.
Comparison with Similar Compounds
4,4’-(2,7-Dibromo-9H-fluorene-9,9-diyl)dibenzoic acid can be compared with similar compounds such as:
4,4’-(2,7-Dibromo-9H-fluorene-9,9-diyl)diphenol: This compound has hydroxyl groups instead of benzoic acid groups, leading to different chemical properties and applications.
2,7-Dibromo-9,9-dimethyl-9H-fluorene:
9,9-Dioctyl-2,7-dibromofluorene: The presence of octyl groups at the 9 position makes this compound more suitable for use in flexible electronic materials.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the fluorene core structure.
Properties
CAS No. |
823808-69-1 |
|---|---|
Molecular Formula |
C27H16Br2O4 |
Molecular Weight |
564.2 g/mol |
IUPAC Name |
4-[2,7-dibromo-9-(4-carboxyphenyl)fluoren-9-yl]benzoic acid |
InChI |
InChI=1S/C27H16Br2O4/c28-19-9-11-21-22-12-10-20(29)14-24(22)27(23(21)13-19,17-5-1-15(2-6-17)25(30)31)18-7-3-16(4-8-18)26(32)33/h1-14H,(H,30,31)(H,32,33) |
InChI Key |
HMSGSHNBTDYHKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14220058.png)
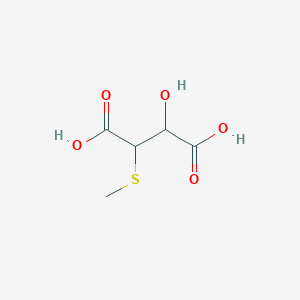
![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)
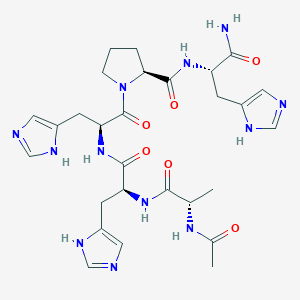
![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]-](/img/structure/B14220097.png)
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)
![1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one](/img/structure/B14220100.png)
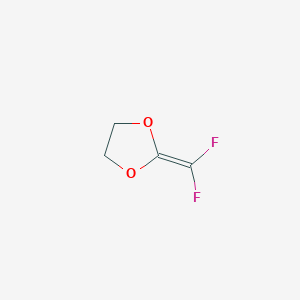
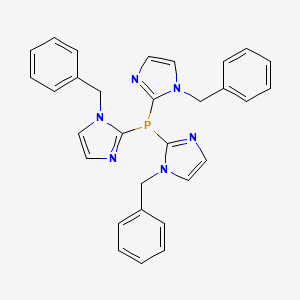
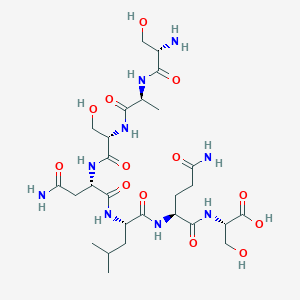
![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-](/img/structure/B14220121.png)

![2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine](/img/structure/B14220135.png)
